molecular formula C9H6Cl2N2S2 B14758659 ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate

((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate

Cat. No.: B14758659
M. Wt: 277.2 g/mol
InChI Key: GTJJRTDGPQAXMK-UHFFFAOYSA-N
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Description

The compound ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate (molecular formula: C₉H₆Cl₂N₂O) features an E-conformation about the C=N double bond, as confirmed by X-ray crystallography . Key structural characteristics include:

  • A planar N-cyanoimidate fragment (maximum deviation: 0.010 Å).
  • A near-perpendicular dihedral angle (88.5°) between the N-cyanoimidate group and the 2,6-dichlorophenyl ring.
  • Intermolecular Cl⋯Cl interactions (3.490 Å) in crystal packing, contributing to lattice stability .

This compound belongs to the class of cyanoimidates, synthesized via methods described by Huffman & Schaefer (1963) . Its structural uniqueness lies in the combination of the dichlorophenylthio group and the planar cyanoimidate moiety, which influence reactivity and physicochemical properties.

Properties

Molecular Formula

C9H6Cl2N2S2

Molecular Weight

277.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)sulfanylmethyl N-cyanomethanimidothioate

InChI

InChI=1S/C9H6Cl2N2S2/c10-7-2-1-3-8(11)9(7)15-6-14-5-13-4-12/h1-3,5H,6H2

InChI Key

GTJJRTDGPQAXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCSC=NC#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate typically involves the reaction of 2,6-dichlorothiophenol with a suitable cyanomethanimidothioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethanimidothioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Substituted cyanomethanimidothioate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with unique properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Cyanoimidate Derivatives

Compounds containing the N-cyanoimidate fragment, such as those reported by Zöllinger et al. (2006) and Ponomareva et al. (1995), share the planar geometry of this group but differ in substituent effects:

Compound Substituents Dihedral Angle (Cyanoimidate vs. Aromatic Ring) Key Interactions
Title Compound (2,6-Dichlorophenyl)thio methyl 88.5° Cl⋯Cl (3.490 Å)
Zöllinger et al. (2006) Phenyl derivatives 75–85° Halogen⋯π interactions
Ponomareva et al. (1995) Alkyl/aryl groups 60–70° Hydrogen bonding

Key Observations :

  • Cl⋯Cl interactions are absent in many analogs, suggesting superior crystal stability in the title compound .

Dichlorophenylthio-Containing Compounds

Butoconazole Nitrate (C₁₉H₁₇Cl₃N₂S·HNO₃)

Butoconazole, an antifungal agent, shares the (2,6-dichlorophenyl)thio group but differs critically:

  • Functional Groups: Contains an imidazole ring and nitrate ester, unlike the cyanoimidate in the title compound.
  • Molecular Weight : 474.79 g/mol (vs. 261.07 g/mol for the title compound), indicating higher complexity.
  • Applications: Butoconazole’s imidazole moiety enables antifungal activity, whereas the title compound’s cyanoimidate may favor agrochemical or coordination chemistry uses.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

This structural analog from highlights substituent-driven divergence:

  • Core Structure: Isoxazole-carboxylic acid chloride replaces the cyanoimidate.
  • Reactivity: The acid chloride group is highly electrophilic, contrasting with the cyanoimidate’s moderate reactivity.

Halogenated Aromatic Compounds with Heterocycles

Compounds like 7-chloro-6-fluoroquinoline carboxylic acid () and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol share halogenated aromatic rings but lack sulfur or cyano groups:

  • Electronic Effects : Fluorine/chlorine substituents enhance lipophilicity and metabolic stability.
  • Biological Activity: Quinoline and imidazole derivatives often target enzymes (e.g., antifolates), whereas the title compound’s applications remain unexplored in the evidence.

Structural and Functional Implications

Impact of Functional Groups

  • Cyanoimidate vs. Carboxylic Acid Chloride: The former’s planar structure and moderate electrophilicity suit it for metal coordination or agrochemical intermediates, while acid chlorides are more reactive in acylations.
  • Thioether Linkage : The (2,6-dichlorophenyl)thio group enhances hydrophobicity and may influence pharmacokinetics in bioactive analogs.

Crystal Packing and Stability

The title compound’s Cl⋯Cl interactions (3.490 Å) contrast with hydrogen-bond-dominated packing in non-halogenated analogs, suggesting higher thermal stability but lower solubility .

Biological Activity

The compound ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is a thioate derivative with potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H8Cl2N2OS
  • Molecular Weight: 267.15 g/mol
  • CAS Number: 242797-36-0

Structural Characteristics

The compound features a dichlorophenyl group, which is known for its significant influence on biological activity due to the electron-withdrawing nature of chlorine atoms. The thioether and cyanomethanimidothioate moieties contribute to its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The thioate structure may play a role in modulating inflammatory pathways.
  • Cytotoxic Properties: Certain studies suggest potential cytotoxicity against cancer cell lines.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of thioate derivatives, including those with dichlorophenyl substituents. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting that the dichlorophenyl group enhances antimicrobial properties through increased membrane permeability .
  • Cytotoxicity Against Cancer Cells:
    In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Activity:
    Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cells
Anti-inflammatoryReduced pro-inflammatory cytokines

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